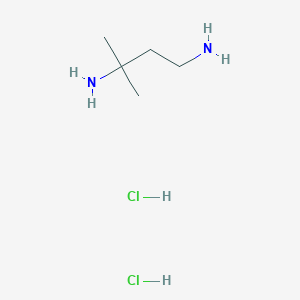

3-Methylbutane-1,3-diamine dihydrochloride

Description

BenchChem offers high-quality 3-Methylbutane-1,3-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutane-1,3-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMKAYUUKYWLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-73-2 | |

| Record name | 3-methylbutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-Methylbutane-1,3-diamine Dihydrochloride (CAS 100516-73-2), a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document integrates foundational principles of organic chemistry and analytical sciences with data from analogous structures to present a robust and practical resource.

Molecular Overview and Physicochemical Properties

3-Methylbutane-1,3-diamine Dihydrochloride is the salt form of 3-Methylbutane-1,3-diamine. The dihydrochloride salt enhances the stability and water solubility of the parent diamine, making it more amenable for use in various research and development applications.

Table 1: Physicochemical Properties of 3-Methylbutane-1,3-diamine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | PubChem |

| Molecular Weight | 102.18 g/mol | PubChem |

| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem |

| CAS Number (Free Base) | 116473-67-7 | PubChem |

| CAS Number (Dihydrochloride) | 100516-73-2 | Supplier Data |

The 1,3-diamine structural motif is a key feature in numerous biologically active molecules, serving as a versatile scaffold in medicinal chemistry.[1] The presence of two primary amine groups allows for diverse chemical modifications and interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,3-diamines involves the reduction of a corresponding dinitrile or a related nitrogen-containing precursor. One potential route could start from a readily available carbonyl compound.

dot

Caption: Proposed synthetic route for 3-Methylbutane-1,3-diamine dihydrochloride.

Step-by-Step Methodology:

-

Reductive Amination: The synthesis could commence with the reductive amination of a suitable precursor like 3-methyl-3-nitrobutanal. This reaction, typically carried out using a reducing agent such as sodium cyanoborohydride in the presence of an ammonia source like ammonium acetate, would yield 3-methyl-3-nitrobutan-1-amine.

-

Reduction of the Nitro Group: The nitro group of 3-methyl-3-nitrobutan-1-amine can then be reduced to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or by using a metal-acid system like tin and hydrochloric acid. This step would yield the free base, 3-methylbutane-1,3-diamine.

-

Salt Formation: The final step involves the formation of the dihydrochloride salt. This is typically accomplished by dissolving the free diamine in a suitable organic solvent, such as diethyl ether or isopropanol, and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in the same solvent. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration.

Purification

Purification of the final product is crucial. The precipitated dihydrochloride salt can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, such as an ethanol/ether mixture, can be employed to obtain a highly pure product. The purity can then be assessed using the analytical techniques described in the following section.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 3-Methylbutane-1,3-diamine Dihydrochloride. The following section outlines the expected results from key analytical techniques based on the analysis of similar aliphatic diamine hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

dot

Caption: Predicted NMR assignments for 3-Methylbutane-1,3-diamine dihydrochloride.

-

¹H NMR: In a suitable deuterated solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The N-H protons of the ammonium groups will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[7][8][9][10]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons bonded to the nitrogen atoms will be deshielded and appear further downfield compared to the other aliphatic carbons. The two methyl carbons are equivalent and will appear as a single signal.

Table 2: Predicted NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| -CH₂-NH₃⁺ | ~3.0 - 3.4 | ~40 - 45 | Triplet |

| -CH₂-CH₂- | ~1.8 - 2.2 | ~30 - 35 | Triplet |

| -C(CH₃)₂- | - | ~50 - 55 | - |

| -C(CH₃)₂- | ~1.4 - 1.7 | ~25 - 30 | Singlet |

| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | - | Broad Singlet |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free diamine. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at an m/z of 103.12 would be expected. Fragmentation patterns in mass spectrometry for amines often involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[1][11][12][13][14] For 3-methylbutane-1,3-diamine, this could lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

The FTIR spectrum of the dihydrochloride salt will show characteristic absorption bands for the different functional groups.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (ammonium) | 3200 - 2800 (broad) | Characteristic of amine salts.[15][16][17] |

| C-H stretch (aliphatic) | 2970 - 2850 | Stretching vibrations of the methyl and methylene groups. |

| N-H bend (ammonium) | 1600 - 1500 | Bending vibrations of the ammonium groups.[18] |

| C-N stretch | 1200 - 1020 | Stretching vibrations of the carbon-nitrogen bonds. |

Chromatographic Methods (GC and HPLC)

-

Gas Chromatography (GC): The analysis of free diamines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing on standard columns.[19][20][21][22][23] Derivatization to less polar species or the use of specialized amine-specific columns is often necessary for good chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar compounds like diamines.[24][25][26][27][28] Reversed-phase chromatography with an aqueous-organic mobile phase containing an ion-pairing agent or using a HILIC column can be effective. Detection can be achieved using a UV detector after derivatization with a UV-active tag, or with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Thermal Analysis (TGA and DSC)

Thermal analysis provides insights into the thermal stability and phase behavior of the compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 3-Methylbutane-1,3-diamine Dihydrochloride, the TGA thermogram is expected to show a multi-step decomposition.[29][30][31][32][33] The initial weight loss may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic molecule and the loss of HCl would occur.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would reveal the melting point of the dihydrochloride salt.[34][35][36][37][38] The presence of multiple thermal events could indicate polymorphism or the presence of solvates.

Applications in Research and Drug Development

The 1,3-diamine scaffold is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a versatile building block.

Sources

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-diamine synthesis by amination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]

- 22. gcms.labrulez.com [gcms.labrulez.com]

- 23. agilent.com [agilent.com]

- 24. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 27. helixchrom.com [helixchrom.com]

- 28. hplc.eu [hplc.eu]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. theses.gla.ac.uk [theses.gla.ac.uk]

- 32. publications.tno.nl [publications.tno.nl]

- 33. researchgate.net [researchgate.net]

- 34. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 35. Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. web.williams.edu [web.williams.edu]

physicochemical properties of 3-Methylbutane-1,3-diamine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylbutane-1,3-diamine Dihydrochloride

Introduction

3-Methylbutane-1,3-diamine dihydrochloride (CAS No: 100516-73-2) is a diamine salt that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2][3][4] As a member of the 1,3-diamine family, its structural motif is significant in various natural products and is leveraged by researchers to construct complex molecular architectures.[5] The presence of both a primary and a tertiary amine group, along with a chiral center at the C3 position, offers versatile reaction handles for creating novel compounds in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core . The dihydrochloride salt form is prevalent in commercial offerings, as it enhances the compound's stability, handling, and solubility in aqueous media compared to its free base form.[6] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective use, characterization, and handling.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is the bedrock of any scientific investigation. The key identifiers and structural details for 3-Methylbutane-1,3-diamine and its dihydrochloride salt are consolidated below.

| Identifier | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| IUPAC Name | 3-methylbutane-1,3-diamine | 3-methylbutane-1,3-diamine;dihydrochloride | [7] |

| CAS Number | 116473-67-7 | 100516-73-2 | [1][2][3][4][8] |

| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ | [1][4][7][9] |

| Molecular Weight | 102.18 g/mol | 175.10 g/mol | [1][4][7][10] |

| SMILES | CC(C)(CCN)N | CC(C)(CCN)N.Cl.Cl | [1][7][9] |

The structure features a four-carbon chain with amine groups at positions 1 and 3. A tertiary carbon at position 3 is bonded to two methyl groups and the tertiary amine, creating a sterically hindered environment that influences its reactivity.

Section 2: Core Physicochemical Properties

The utility of a chemical reagent is defined by its physical and chemical properties. This section details these characteristics, offering both available data and protocols for determining unknown values.

Summary of Physicochemical Data

| Property | Predicted/Known Value | Significance for Researchers | Source |

| XlogP (Predicted) | -0.7 | Indicates high hydrophilicity; the compound favors aqueous phases over lipid phases. | [7][9] |

| Topological Polar Surface Area | 52 Ų | Influences membrane permeability and solubility. | [1] |

| Hydrogen Bond Donor Count | 2 (Free Base) | Key for interactions with biological targets and solubility in protic solvents. | [1] |

| Hydrogen Bond Acceptor Count | 2 (Free Base) | Participates in hydrogen bonding, affecting physical properties. | [1] |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. | [1] |

Detailed Property Analysis

Solubility The dihydrochloride salt form is specifically designed to confer high solubility in water and other polar protic solvents. Small aliphatic amines are known for their water solubility due to hydrogen bonding capabilities.[11] The protonation of both nitrogen atoms to form the ammonium chloride salt drastically increases polarity, making it readily soluble in aqueous buffers, which is a significant advantage for applications in biological assays or aqueous-phase reactions.

Melting Point Specific experimental data for the melting point of 3-Methylbutane-1,3-diamine dihydrochloride is not widely published. As a salt, it is expected to be a crystalline solid with a relatively high melting point compared to its volatile free base. The melting point is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Experimental Protocol: Melting Point Determination

This protocol describes a standard laboratory method for accurately determining the melting point of a solid compound.

Causality: The choice of a capillary-based digital melting point apparatus is based on its high precision, small sample requirement, and the ability to visually observe the phase transition, which is crucial for identifying the onset and completion of melting.

-

Sample Preparation:

-

Ensure the 3-Methylbutane-1,3-diamine dihydrochloride sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrument Setup:

-

Place the packed capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can be used to find an approximate range, followed by a slow scan (1-2 °C/min) for an accurate determination.

-

-

Measurement:

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first liquid droplet appears (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The melting point is reported as this range. A pure compound will have a sharp melting range of 1-2 °C.

-

pKa (Acid Dissociation Constant) The pKa values are critical for understanding the ionization state of the diamine at different pH levels. With two amine groups, the compound will have two distinct pKa values. These values dictate buffer selection for reactions, formulation strategies in drug development, and extraction conditions. The pKa of the primary and tertiary ammonium ions will influence which site is deprotonated first.

Experimental Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in proton concentration (via pH) as a function of added titrant, allowing for the precise identification of equivalence points without reliance on colorimetric indicators.

-

Solution Preparation:

-

Accurately weigh a sample of 3-Methylbutane-1,3-diamine dihydrochloride and dissolve it in a known volume of deionized, CO₂-free water.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.

-

Use a standardized strong base (e.g., 0.1 M NaOH) as the titrant, added via a calibrated burette or automatic titrator.

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the two ammonium groups.

-

The pKa values can be determined from the half-equivalence points (the pH at which half of the titrant required to reach the inflection point has been added). The first derivative of the curve (ΔpH/ΔV) can also be plotted to determine the equivalence points more accurately.

-

Section 3: Analytical and Spectroscopic Characterization

Confirming the identity, purity, and structure of a compound is a non-negotiable step in research. A multi-technique approach ensures a self-validating system where data from one method corroborates another.

Workflow for Compound Verification The following diagram outlines a logical workflow for the comprehensive analysis of a newly acquired or synthesized batch of 3-Methylbutane-1,3-diamine dihydrochloride.

Caption: Analytical workflow for identity and purity confirmation.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Will confirm the presence of distinct methyl (CH₃) and methylene (CH₂) protons. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR: Will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon backbone.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the free base [M+H]⁺ ion would be observed at m/z 103.12, providing definitive confirmation of the compound's mass.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity.

-

Expertise & Trustworthiness: Small, basic amines like 3-Methylbutane-1,3-diamine can exhibit poor peak shape (tailing) and irreversible adsorption on standard silica-based C18 columns due to interactions with acidic silanol groups.[11] To generate reliable and reproducible data, a specialized column (e.g., an amine-deactivated or polar-embedded column) or a mobile phase additive (e.g., a small amount of triethylamine or formic acid) should be used to mask the silanols and ensure sharp, symmetrical peaks.

-

Purification Logic Diagram For researchers synthesizing the free base, purification presents challenges. The following diagram illustrates the decision-making process for effective purification.

Caption: Decision workflow for purifying the free base form.

Section 4: Safety, Handling, and Storage

Hazard Profile (General for Aliphatic Diamines):

-

Skin and Eye Damage: Diamines are often corrosive and can cause severe skin burns and eye damage upon contact.[12]

-

Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[13]

-

Harmful if Swallowed: Ingestion can be harmful.[12]

Disclaimer: This information is for guidance only and is based on compounds with similar structures. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[12][13]

-

Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable container for hazardous waste disposal.[12][13]

Storage:

-

Store the container tightly closed in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12]

Section 5: Conclusion

3-Methylbutane-1,3-diamine dihydrochloride is a versatile chemical intermediate with well-defined structural features that make it attractive for synthetic chemistry. Its key physicochemical properties—high polarity, aqueous solubility, and two reactive amine centers—are foundational to its application. While publicly available experimental data on properties like melting point and pKa is limited, they can be reliably determined using the standard, self-validating protocols outlined in this guide. A thorough understanding of its characteristics, combined with appropriate analytical verification and safe handling practices, will enable researchers to effectively leverage this compound in their pursuit of scientific innovation.

References

- LGC Standards. (n.d.). Safety Data Sheet.

- MedchemExpress.com. (2025, August 6). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PubChemLite. (n.d.). 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2).

- PubChem. (n.d.). 3-Methylbutane-1,3-diamine.

- BenchChem. (2025). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers.

- BenchChem. (n.d.). Cyclobutane-1,3-diamine dihydrochloride | CAS 1523571-90-5.

- PubChem. (n.d.). 3-Methylbutane-1,2-diamine.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic methods for 1,3-diamines.

- BLD Pharm. (n.d.). 116473-67-7|3-Methylbutane-1,3-diamine.

- Arctom Scientific. (n.d.). CAS NO. 100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride.

- Ambeed.com. (n.d.). 100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride.

- ChemicalBook. (n.d.). 100516-73-2 CAS Manufactory.

- BenchChem. (2025). Technical Support Center: Purification of N-methylbutane-1,3-diamines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. 100516-73-2 CAS Manufactory [m.chemicalbook.com]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 116473-67-7|3-Methylbutane-1,3-diamine|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2) [pubchemlite.lcsb.uni.lu]

- 10. 3-Methylbutane-1,2-diamine | C5H14N2 | CID 3064224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Methylbutane-1,3-diamine Dihydrochloride

Abstract

3-Methylbutane-1,3-diamine dihydrochloride is a key chemical intermediate whose structural features—a primary amine, a sterically hindered tertiary amine, and a gem-dimethyl group—make it a versatile building block in modern medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, elucidated through predictive spectroscopic analysis, and explores its applications in drug development. We delve into the causality behind its synthetic utility, present a validated experimental protocol for its derivatization, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

3-Methylbutane-1,3-diamine is most commonly supplied and handled as its dihydrochloride salt to enhance stability, crystallinity, and solubility in polar solvents.[1] The salt form protonates the two basic nitrogen centers, rendering them less susceptible to atmospheric oxidation and simplifying purification processes. The free base can be generated in situ for reactions requiring the neutral nucleophilic amine.

| Property | Value | Source |

| Product Name | 3-Methylbutane-1,3-diamine dihydrochloride | [2][3][4] |

| CAS Number | 100516-73-2 | [2][3][4] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 175.10 g/mol | [3] |

| IUPAC Name (Free Base) | 3-methylbutane-1,3-diamine | [5][6] |

| SMILES (Free Base) | CC(C)(CCN)N | [5][7] |

| InChIKey (Free Base) | WSDOLNVCEVYCJQ-UHFFFAOYSA-N | [5][7] |

| CAS Number (Free Base) | 116473-67-7 | [5][6] |

| Molecular Formula (Free Base) | C₅H₁₄N₂ | [5][7] |

| Molecular Weight (Free Base) | 102.18 g/mol | [5][6] |

In-Depth Molecular Structure Analysis

The utility of 3-Methylbutane-1,3-diamine dihydrochloride originates from its unique and asymmetric architecture. The molecule is built on a four-carbon chain (butane) with two key functional regions.

-

The C1 Position: Features a primary amine (-NH₂), which in the dihydrochloride salt exists as an ammonium group (-NH₃⁺). This site is sterically accessible and serves as the primary point for nucleophilic attack or derivatization in many synthetic schemes.

-

The C3 Position: This is a chiral, quaternary carbon center bonded to a second amino group, two methyl groups, and the remainder of the carbon chain. The presence of the gem-dimethyl group imparts significant steric hindrance around the C3-amino group. This steric bulk is a critical design element in medicinal chemistry, as it can shield adjacent bonds from metabolic degradation or lock the conformation of a larger molecule.

The chirality at C3 means the compound exists as a pair of enantiomers. Commercially available material is typically a racemic mixture. For stereospecific drug development, chromatographic separation of the enantiomers or an asymmetric synthesis would be required.

Predictive Spectroscopic Characterization

While comprehensive, published spectroscopic data for this specific molecule is sparse, a senior scientist can reliably predict its spectral characteristics based on its structure and foundational principles of spectroscopy. This predictive analysis is crucial for reaction monitoring and quality control.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure. The predictions below are for the free base form in a solvent like CDCl₃.

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale |

| C1-H₂ | ~2.7 ppm (triplet) | ~45 ppm | Protons and carbon are adjacent to the electron-withdrawing primary amine. |

| C2-H₂ | ~1.6 ppm (triplet) | ~35 ppm | Aliphatic methylene group, shifted slightly downfield by proximity to two amines. |

| C3 | N/A (quaternary) | ~55 ppm | Quaternary carbon deshielded by a directly attached amine and three other carbons. |

| C4/C5 (-CH₃)₂ | ~1.1 ppm (singlet) | ~28 ppm | Equivalent methyl protons result in a strong singlet. The carbon signal is in the typical aliphatic region. |

| -NH₂ | ~1.5 ppm (broad singlet, x4H) | N/A | Amine protons are exchangeable and often appear as a broad signal; integration confirms 4 protons from two NH₂ groups. |

Mass Spectrometry (MS)

In Electron Ionization (EI) mass spectrometry, the free base of 3-methylbutane-1,3-diamine would exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass.

-

Key Fragmentation: A prominent fragment would be observed from the alpha-cleavage adjacent to the C3 amine, resulting in the loss of an ethylamine radical (•CH₂CH₂NH₂) to yield a stable tertiary carbocation at m/z = 58. Another likely fragmentation is the loss of a methyl radical (•CH₃) to give a fragment at m/z = 87.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While numerous methods exist for synthesizing 1,3-diamines, a robust and logical approach for this specific molecule could involve a multi-step sequence starting from commercially available materials.[8] A plausible workflow is outlined below.

Causality of Workflow:

-

Michael Addition: This classic carbon-carbon bond-forming reaction is ideal for adding a three-carbon chain (from acrylonitrile) to the alpha-carbon of the nitroalkane.

-

Concurrent Reduction: The choice of a powerful reducing agent like Raney Nickel under hydrogen pressure or Lithium Aluminum Hydride (LiAlH₄) is critical. It allows for the simultaneous reduction of both the nitrile (-C≡N) and the nitro (-NO₂) groups to their respective primary amines, accomplishing the final step in a single, efficient transformation.

-

Salt Formation: The final step involves dissolving the resulting free base in a suitable solvent and adding hydrochloric acid to precipitate the stable, easy-to-handle dihydrochloride salt.

Utility in Drug Discovery and Development

The 1,3-diamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[6] The specific structure of 3-methylbutane-1,3-diamine offers distinct advantages:

-

Differential Reactivity: The sterically unencumbered primary amine at C1 can be selectively functionalized while the more hindered amine at C3 remains unreacted, allowing for directed synthesis of complex derivatives.

-

Conformational Rigidity: The gem-dimethyl group at C3 restricts bond rotation, acting as a "conformational lock." This can be used to hold a pharmacophore in its optimal binding orientation for a biological target, such as a kinase or receptor active site.[1]

-

Metabolic Stability: The quaternary carbon and its associated steric bulk can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, potentially increasing the in vivo half-life of a drug candidate.

Core Experimental Protocol: Selective N-Boc Protection

A foundational step for utilizing this diamine as a building block is the selective protection of the more reactive primary amine. This allows the C3-amine to be used for subsequent reactions. The protocol below is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To selectively protect the C1-primary amine of 3-Methylbutane-1,3-diamine with a tert-Butyloxycarbonyl (Boc) group.

Materials:

-

3-Methylbutane-1,3-diamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel) and appropriate solvent system (e.g., 10% Methanol in DCM)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Methylbutane-1,3-diamine dihydrochloride (1.0 eq.) in DCM (approx. 10 mL per gram of starting material).

-

Neutralization: Cool the suspension to 0 °C in an ice bath. Add TEA (2.2 eq.) dropwise. The purpose of the base is to neutralize the two HCl equivalents and generate the free diamine in situ. Stir for 15-20 minutes.

-

Protection: Dissolve Boc₂O (1.05 eq.) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at 0 °C. The slight excess of Boc₂O ensures full consumption of the primary amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC. The product should have a higher Rf value than the starting diamine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. The bicarbonate wash removes any unreacted Boc₂O and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel to obtain the pure N-Boc-3-methylbutane-1,3-diamine.

Safety and Handling

As a diamine salt, this compound requires careful handling. The free base is corrosive and the dihydrochloride salt can cause severe irritation upon contact.

-

Hazards: Causes severe skin burns and eye damage.[9] May be harmful if swallowed or inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[9][10] Avoid breathing dust or vapors. Keep away from strong oxidizing agents and acids.[9]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][12] If inhaled, move to fresh air.[9]

Conclusion

3-Methylbutane-1,3-diamine dihydrochloride is more than a simple aliphatic diamine; it is a strategically designed building block for modern chemical and pharmaceutical research. Its molecular structure, characterized by differentiated steric and electronic environments at its two nitrogen centers, provides a reliable platform for constructing complex molecules with controlled three-dimensional architecture. A thorough understanding of its structure, reactivity, and handling is essential for any researcher aiming to leverage its unique properties in the pursuit of novel therapeutics and materials.

References

-

3-methylbutane-1,3-diamine dihydrochloride (C5H14N2) - PubChemLite . PubChemLite. [Link]

-

CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride . Chemsrc. [Link]

-

3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem . National Center for Biotechnology Information. [Link]

-

Supplementary Information - Spectroscopic Data . The Royal Society of Chemistry. [Link]

-

Synthetic methods for 1,3-diamines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

C-13 NMR SPECTROSCOPY INDEX . Doc Brown's Chemistry. [Link]

-

C-13 nmr spectrum of 3-methylbut-1-ene . Doc Brown's Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 100516-73-2 CAS Manufactory [m.chemicalbook.com]

- 4. CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride | Chemsrc [chemsrc.com]

- 5. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. lgcstandards.com [lgcstandards.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of 3-Methylbutane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a drug to exert its effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. Salt formation is a common strategy to enhance the solubility and dissolution rate of ionizable drug candidates.

3-Methylbutane-1,3-diamine dihydrochloride, as a dihydrochloride salt of a diamine, is expected to exhibit significantly higher aqueous solubility compared to its free base form. The protonation of the two amine groups by hydrochloric acid results in an ionic species that can readily interact with polar water molecules. The general principle is that the salt form of a basic compound, such as an amine, is more soluble in water than the neutral form.[1]

Physicochemical Properties of 3-Methylbutane-1,3-diamine and its Dihydrochloride Salt

A foundational understanding of the physicochemical properties of 3-Methylbutane-1,3-diamine is essential for interpreting its solubility characteristics.

| Property | 3-Methylbutane-1,3-diamine (Free Base) | 3-Methylbutane-1,3-diamine Dihydrochloride |

| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ |

| Molecular Weight | 102.18 g/mol [2] | 175.10 g/mol |

| CAS Number | 116473-67-7[2] | 100516-73-2 |

| Predicted XlogP | -0.7 | Not available |

| Hydrogen Bond Donors | 2[3] | 4 |

| Hydrogen Bond Acceptors | 2[3] | 2 |

The conversion of the free base to the dihydrochloride salt significantly alters its physicochemical properties, most notably its polarity and potential for hydrogen bonding, which are key drivers of aqueous solubility.

Experimental Determination of Aqueous Solubility

Given the absence of published solubility data for 3-Methylbutane-1,3-diamine dihydrochloride, this section provides a detailed, field-proven protocol for its determination. The most common and reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the compound in a specific solvent (e.g., water, buffer of a certain pH) by agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility under the specified conditions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Methylbutane-1,3-diamine dihydrochloride.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

3-Methylbutane-1,3-diamine dihydrochloride

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (optional, for sample clarification)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Methylbutane-1,3-diamine dihydrochloride to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be 10-20 mg of the compound in 1 mL of the solvent.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological temperature).

-

Agitate the samples for a sufficient duration to reach equilibrium. Typically, 24 to 48 hours is adequate.

-

-

Phase Separation:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantification by HPLC: [5]

-

Prepare a series of standard solutions of 3-Methylbutane-1,3-diamine dihydrochloride of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted supernatant samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration of the saturated supernatant (the solubility) by accounting for the dilution factor.

-

Factors Influencing Solubility

The solubility of 3-Methylbutane-1,3-diamine dihydrochloride can be influenced by several factors, which should be controlled and reported during experimental determination.

-

pH: For amine salts, pH is a critical factor. The solubility of the dihydrochloride salt is expected to be highest at lower pH values where the diamine is fully protonated. As the pH increases towards the pKa of the amine groups, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is crucial to perform and report solubility measurements at a constant and defined temperature.

-

Common Ion Effect: If the solvent contains chloride ions (e.g., in saline buffers), the solubility of the dihydrochloride salt may be slightly decreased due to the common ion effect.[5]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used for the solubility determination.

The relationship between these factors can be visualized as follows:

Caption: Key Factors Influencing Solubility.

Conclusion

While a definitive, published value for the solubility of 3-Methylbutane-1,3-diamine dihydrochloride is currently elusive, this guide provides the necessary scientific framework and a robust experimental protocol for its determination. By following the detailed shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the study and application of this compound in pharmaceutical and chemical research, enabling informed decisions in formulation development and experimental design.

References

- Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(10), 2786-2796.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- BenchChem. (2025). Application Notes and Protocols: Solubility of IPN60090 Dihydrochloride in Aqueous Buffers.

- Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.

- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Sciencemadness.org. (2011). Solubility of organic amine salts.

- Pobudkowska, A., Szabłowska, A., & Nosol, K. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review, 5(2), 59-72.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Jacobs, A., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3049-3058.

- LibreTexts. (2023). Solubility of Organic Compounds.

- Quora. (2020). How do you determine the solubility of a drug?.

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- PubChemLite. (n.d.). 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2).

- YouTube. (2022). 388 BCH3023 Physical Properties of Amines.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- Agarwal, S., et al. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today, 27(12), 103366.

- BenchChem. (n.d.). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers.

- PubChem. (n.d.). 3-Methylbutane-1,3-diamine.

- ResearchGate. (2007).

- BLDpharm. (n.d.). 1309562-91-1|(S)-N1-Methylbutane-1,3-diamine dihydrochloride.

- Girolami Group Website - University of Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N.

Sources

synthesis of 3-Methylbutane-1,3-diamine dihydrochloride

An In-Depth Technical Guide to the Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride

Abstract

3-Methylbutane-1,3-diamine is a valuable diamine building block characterized by a tertiary carbon atom adjacent to one of the amino groups. This structural motif imparts unique conformational properties, making it a compelling intermediate for drug discovery, ligand synthesis, and polymer science. The dihydrochloride salt form enhances its stability, crystallinity, and aqueous solubility, facilitating its storage and use in subsequent applications. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Methylbutane-1,3-diamine dihydrochloride, designed for researchers and drug development professionals. We will explore the strategic considerations behind the chosen synthetic route, present a detailed, self-validating experimental protocol, and outline the necessary characterization and data interpretation.

Introduction and Strategic Importance

The synthesis of 1,3-diamines is a critical area of organic chemistry, as these structures are prevalent in natural products and serve as essential building blocks for pharmaceuticals and chiral ligands.[1][2] Unlike their more commonly synthesized 1,2-diamine counterparts, the development of effective synthetic approaches to 1,3-diamines has received comparatively less attention, making robust methodologies highly valuable.[1]

The target molecule, 3-Methylbutane-1,3-diamine dihydrochloride, presents a simple yet functionally rich scaffold. The primary and tertiary amine groups offer differential reactivity for sequential modification, while the gem-dimethyl group provides steric influence. The dihydrochloride salt form is typically preferred in laboratory and industrial settings due to its superior handling characteristics compared to the often volatile and hygroscopic free base. This guide aims to elucidate a scientifically sound and reproducible method for its preparation.

Retrosynthetic Analysis and Method Selection

A logical retrosynthetic analysis of 3-Methylbutane-1,3-diamine points to a key disconnection at the C-N bonds. Several synthetic strategies can be envisioned, but the most efficient and scalable approach often involves the reductive amination of a suitable carbonyl precursor.

Key Synthetic Strategies Considered:

-

Reductive Amination of a β-Amino Ketone (Chosen Route): This is arguably the most direct and reliable pathway. The synthesis begins with a β-amino ketone, specifically 4-amino-4-methylpentan-2-one. This intermediate can then undergo a second amination at the ketone position, followed by reduction to yield the target diamine. The high selectivity and typically mild conditions of modern reductive amination protocols make this the preferred method.

-

Reduction of a Dinitrile or Nitro-containing Precursor: This approach would involve synthesizing a precursor molecule containing two nitrogen-based functional groups (like nitrile or nitro groups) at the 1 and 3 positions, which are then reduced simultaneously. While feasible, this route often requires more steps to synthesize the precursor and can involve harsh reducing agents.

-

Hofmann or Curtius Rearrangement: Starting from a suitable dicarboxylic acid or its derivative, these rearrangement reactions can be used to form diamines. However, the synthesis of the required precursor, 3,3-dimethylbutane-1,3-dicarboxylic acid, is non-trivial, making this route less efficient.

Rationale for Selection: The reductive amination pathway was chosen for its operational simplicity, high potential for chemoselectivity, and the commercial availability of starting materials or their straightforward synthesis. This method provides a clear, step-by-step progression to the final product with well-understood reaction mechanisms.

Detailed Experimental Protocol

This section details a two-step procedure: the synthesis of the 3-Methylbutane-1,3-diamine free base via reductive amination, followed by its conversion to the stable dihydrochloride salt.

Overall Synthetic Workflow

The workflow is designed for clarity and reproducibility, moving from the starting ketone to the final, purified salt.

Sources

3-Methylbutane-1,3-diamine dihydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 3-Methylbutane-1,3-diamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Understanding the Chemistry for Safer Science

3-Methylbutane-1,3-diamine dihydrochloride is a valuable building block in the fields of medicinal chemistry and materials science. Its structural motif, a branched-chain diamine, offers a versatile scaffold for the synthesis of novel polymers and complex organic molecules with potential therapeutic applications.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Methylbutane-1,3-diamine dihydrochloride, grounded in established safety protocols and an understanding of its chemical nature.

Section 1: Chemical and Physical Properties

A foundational knowledge of the physicochemical properties of 3-Methylbutane-1,3-diamine dihydrochloride is essential for its safe handling. The dihydrochloride salt form enhances its stability and solubility in polar solvents compared to its free base.

| Property | Value | Source |

| CAS Number | 100516-73-2 | [2] |

| Molecular Formula | C5H16Cl2N2 | [3] |

| Molecular Weight | 175.10 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water | |

| Hygroscopicity | Likely hygroscopic, typical for amine salts |

Section 2: Hazard Identification and Risk Assessment

3-Methylbutane-1,3-diamine dihydrochloride is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

Toxicological Profile

While specific toxicological data for 3-Methylbutane-1,3-diamine dihydrochloride is limited, data from analogous alkyl diamines suggest that the primary toxicological concerns are related to its irritant and corrosive properties. Systemic toxicity is of less concern than the immediate effects on contact with skin, eyes, and the respiratory tract.

The Rationale Behind the Hazards

The diamine functional groups are basic and can react with acidic components of biological tissues, leading to irritation and potential burns. The dihydrochloride salt, while more stable, can still exhibit these properties, particularly upon dissolution or prolonged contact with moist tissues. The fine, solid nature of the compound means it can easily become airborne, posing an inhalation risk.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of 3-Methylbutane-1,3-diamine dihydrochloride powder should be conducted in a certified chemical fume hood. This is to prevent the inhalation of airborne particles and to contain any potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

| PPE | Specifications | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes.[4] |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Inspect gloves for integrity before use.[5] |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Generally not required if handled in a fume hood. If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. | Protects against inhalation of the powder.[4] |

start [label="Start: Handling\n3-Methylbutane-1,3-diamine\ndihydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Is a certified\nfume hood available?", shape=diamond, fillcolor="#FBBC05"]; weighing [label="Weighing and\nhandling of powder"]; ppe_standard [label="Standard PPE:\n- Safety glasses with side shields\n- Nitrile gloves\n- Lab coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; risk_assessment [label="Assess risk of\naerosolization", shape=diamond, fillcolor="#FBBC05"]; respirator [label="Add NIOSH-approved\nrespirator with\nparticulate filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nexperiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [label="Do not proceed.\nConsult with EHS.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> fume_hood; fume_hood -> weighing [label="Yes"]; fume_hood -> stop [label="No"]; weighing -> ppe_standard; ppe_standard -> risk_assessment; risk_assessment -> proceed [label="Low"]; risk_assessment -> respirator [label="High"]; respirator -> proceed; }

PPE Selection Workflow for Handling 3-Methylbutane-1,3-diamine Dihydrochloride

Section 4: Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Preparation and Weighing

-

Designate a Workspace: Clearly demarcate the area within the fume hood where the compound will be handled.

-

Gather Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is present.

-

Don PPE: Put on all required PPE before opening the container.

-

Weighing:

-

Use a tared weigh boat or glassware.

-

Open the container slowly to avoid creating a plume of dust.

-

Use a clean spatula to transfer the desired amount of powder.

-

Close the container tightly immediately after use.

-

Clean any minor spills within the fume hood immediately with a damp cloth.

-

Handling Hygroscopic Powders

Amine salts are often hygroscopic, meaning they readily absorb moisture from the air. This can affect the accuracy of weighing and the reactivity of the compound.

-

Minimize Exposure to Air: Keep the container tightly sealed when not in use.

-

Dry Environment: If possible, handle the compound in a low-humidity environment or a glove box for sensitive reactions.

-

Storage: Store in a desiccator to maintain a dry environment.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and for safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] Keep the container tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react exothermically with amines.

Section 6: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Response

-

Small Spills (in a fume hood):

-

Wear appropriate PPE.

-

Carefully wipe up the spilled solid with a damp cloth or paper towel.

-

Clean the area with soap and water.

-

Place all contaminated materials in a sealed bag for proper disposal.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

spill [label="Spill or Exposure Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure_type [label="Exposure or Spill?", shape=diamond, fillcolor="#FBBC05"]; exposure_route [label="What was the route\nof exposure?", shape=diamond, fillcolor="#FBBC05"]; spill_location [label="Where did the\nspill occur?", shape=diamond, fillcolor="#FBBC05"];

eye_contact [label="Eye Contact:\nFlush with water for 15 min.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_contact [label="Skin Contact:\nWash with soap and water for 15 min.\nSeek medical attention if irritation persists.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation [label="Inhalation:\nMove to fresh air.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion [label="Ingestion:\nRinse mouth, do not induce vomiting.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

in_hood [label="Small spill in fume hood:\n- Wear PPE\n- Clean with damp cloth\n- Dispose of waste properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; outside_hood [label="Large spill or spill outside hood:\n- Evacuate area\n- Alert others and EHS\n- Do not clean up without training", fillcolor="#EA4335", fontcolor="#FFFFFF"];

spill -> exposure_type; exposure_type -> exposure_route [label="Exposure"]; exposure_type -> spill_location [label="Spill"]; exposure_route -> eye_contact [label="Eye"]; exposure_route -> skin_contact [label="Skin"]; exposure_route -> inhalation [label="Inhalation"]; exposure_route -> ingestion [label="Ingestion"]; spill_location -> in_hood [label="In Fume Hood"]; spill_location -> outside_hood [label="Outside Fume Hood"]; }

Emergency Response Flowchart for 3-Methylbutane-1,3-diamine Dihydrochloride

Section 7: Waste Disposal

All waste containing 3-Methylbutane-1,3-diamine dihydrochloride must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed container.

-

Liquid Waste: If the compound is dissolved in a solvent, dispose of it in the appropriate hazardous waste container (e.g., halogenated or non-halogenated organic waste).

-

Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance.[6]

Conclusion: A Culture of Safety

The safe and effective use of 3-Methylbutane-1,3-diamine dihydrochloride in research and development is contingent upon a proactive approach to safety. By understanding its chemical properties and potential hazards, and by rigorously adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory.

References

- Safety Data Sheet for 3-Methylbutane-1,3-diamine dihydrochloride. (Various suppliers)

- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate.

-

CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride. Chemsrc. Retrieved from [Link]

-

Diamine. Wikipedia. Retrieved from [Link]

-

What Are Diamines? (2025, April 27). Chemistry For Everyone. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]

-

Best Practices for Powder Storage and Handling. coatingAI. Retrieved from [Link]

-

Review of the toxicology of three alkyl diamines. (2007). PubMed. Retrieved from [Link]

-

Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara. Retrieved from [Link]

-

Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

-

3-Methylbutane-1,3-diamine. PubChem. Retrieved from [Link]

-

3-methylbutane-1,3-diamine dihydrochloride (C5H14N2). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ddpsinc.com [ddpsinc.com]

- 3. 100516-73-2 CAS Manufactory [m.chemicalbook.com]

- 4. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-methylbutane-1,3-diamine dihydrochloride (CAS No: 100516-73-2), a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, commercial availability, physicochemical properties, safety considerations, and its emerging role in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

3-Methylbutane-1,3-diamine dihydrochloride is the salt form of 3-methylbutane-1,3-diamine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various experimental settings.

IUPAC Name: 3-methylbutane-1,3-diamine dihydrochloride[1] CAS Number: 100516-73-2[1] Molecular Formula: C₅H₁₆Cl₂N₂[1] Molecular Weight: 175.10 g/mol [1]

The chemical structure features a primary and a tertiary amine, with a methyl group at the third carbon position, creating a chiral center. This chirality introduces the possibility of stereoisomers, a critical consideration in drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-methylbutane-1,3-diamine dihydrochloride is essential for its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 175.10 g/mol | [1] |

| Appearance | White to off-white solid | Typical for amine salts |

| Solubility | Soluble in water | Inferred from salt form |

| SMILES | CC(C)(CCN)N.Cl.Cl |

Commercial Availability and Suppliers

3-Methylbutane-1,3-diamine dihydrochloride is available from a range of commercial suppliers, catering to the needs of academic research and industrial drug development. The compound is typically offered in various purities and quantities.

| Supplier | Location | Purity | Available Forms |

| Ambeed | USA | ≥95% | Dihydrochloride |

| Biosynth | Europe | Not specified | Dihydrochloride |

| ChemicalBook | China | ≥98% | Dihydrochloride[1] |

| CATO Reference Materials | China | Not specified | Dihydrochloride[2] |

| BLDpharm | China/USA/India | ≥97% | Dihydrochloride |

| Arctom Scientific | USA | Not specified | Dihydrochloride[3] |

It is crucial for researchers to request and review the Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.[2]

Applications in Research and Drug Development

While specific biological targets for 3-methylbutane-1,3-diamine dihydrochloride are not extensively documented in publicly available literature, its structural motif as a 1,3-diamine makes it a valuable scaffold in medicinal chemistry. 1,3-diamines are prevalent in numerous biologically active compounds and natural products.

The strategic placement of the primary and tertiary amines, along with the chiral center, allows for diverse chemical modifications. This makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

A key application of this diamine is in the synthesis of novel heterocyclic compounds. The two amine groups can be readily functionalized to construct various ring systems that are often the core of pharmacologically active molecules.

Synthesis and Handling

Synthetic Considerations

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-methylbutane-1,3-diamine dihydrochloride. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Experimental Workflow: A Conceptual Approach

The following diagram illustrates a conceptual workflow for utilizing 3-methylbutane-1,3-diamine dihydrochloride in a drug discovery context.

Caption: Conceptual workflow for the use of 3-methylbutane-1,3-diamine dihydrochloride in drug discovery.

Conclusion

3-Methylbutane-1,3-diamine dihydrochloride is a valuable and commercially accessible building block for chemical synthesis and drug discovery. Its unique structural features, including the presence of two modifiable amine groups and a chiral center, provide a foundation for the creation of diverse and complex molecules. Researchers and drug development professionals can leverage this compound to explore novel chemical spaces and accelerate the discovery of new therapeutic agents. As with all research chemicals, adherence to proper safety and handling protocols is paramount.

References

- Biosynth. (n.d.). Butane-1,3-diamine dihydrochloride.

Sources

Spectroscopic Characterization of 3-Methylbutane-1,3-diamine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 3-methylbutane-1,3-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

3-Methylbutane-1,3-diamine dihydrochloride is a diamine salt with potential applications in various fields, including as a building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application and for regulatory purposes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will present a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimentally obtained spectra for this specific molecule are not widely published, this guide will utilize established principles of spectroscopy to predict and interpret the spectral features, providing a robust framework for its analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-methylbutane-1,3-diamine dihydrochloride is fundamental to understanding its spectral data. The presence of two primary amine groups, which are protonated in the dihydrochloride form, along with a quaternary carbon and two methylene groups, gives rise to a distinct set of signals in each spectroscopic method.

Molecular Structure:

Caption: Chemical structure of 3-Methylbutane-1,3-diamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-methylbutane-1,3-diamine dihydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-methylbutane-1,3-diamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts to observe the exchange of labile N-H protons.[1][2][3][4][5]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The addition of a small amount of D₂O and re-acquiring the spectrum can confirm the assignment of N-H protons, as they will exchange with deuterium and their signal will disappear or significantly diminish.[6][7]

Predicted ¹H NMR Data (in D₂O):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C1 | ~3.1 - 3.3 | Triplet | 2H |

| H on C2 | ~1.8 - 2.0 | Triplet | 2H |

| H on C4 & C5 (CH₃) | ~1.3 - 1.5 | Singlet | 6H |

| N-H | ~7.5 - 8.5 (in CD₃OD) or absent (in D₂O) | Broad Singlet | 6H |

Interpretation:

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The protonation of the amine groups to form ammonium salts causes a significant downfield shift for adjacent protons compared to the free amine.[6][7] The methylene protons on C1, being adjacent to a primary ammonium group, are expected to be the most deshielded. The methylene protons on C2 will be slightly upfield, and the six equivalent methyl protons on C4 and C5, attached to the quaternary carbon C3, will be the most shielded. The N-H protons, if observed in a non-exchanging solvent, would appear as a broad signal due to quadrupole broadening and exchange. In D₂O, these protons will exchange with deuterium, and their signal will not be observed.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3][4]

-

Instrumentation: Utilize a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in D₂O):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~40 - 45 |

| C2 | ~35 - 40 |

| C3 | ~55 - 60 |